molecular formula C6H5Cl B046527 Chlorobenzene-d5 CAS No. 3114-55-4

Chlorobenzene-d5

Cat. No.: B046527
CAS No.: 3114-55-4
M. Wt: 117.59 g/mol
InChI Key: MVPPADPHJFYWMZ-RALIUCGRSA-N
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Description

Chlorobenzene-d5 is a deuterated derivative of chlorobenzene, where five hydrogen atoms in the benzene ring are replaced by deuterium atoms. This compound is often used in various scientific applications due to its unique properties, such as its high isotopic purity and its utility in nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Chlorobenzene-d5 is widely used in scientific research due to its unique properties:

Mechanism of Action

Target of Action

Chlorobenzene-d5 is a deuterated derivative of chlorobenzene . It is primarily used as an internal standard for the high molecular weight and low volatility compounds in thermal desorption/gas chromatography/mass spectrometry (TD/GC/MS) analysis . The primary targets of this compound are the compounds that are being analyzed in these types of studies .

Mode of Action

The mode of action of this compound is not directly related to a biological process, but rather to its role in analytical chemistry. As an internal standard, it provides a reference point in TD/GC/MS analysis. This allows for more accurate identification and quantification of other compounds present in a sample .

Biochemical Pathways

By serving as an internal standard in TD/GC/MS analysis, it aids in the identification and quantification of various biochemical compounds .

Pharmacokinetics

Its properties, such as its boiling point of 130-1305 °C and density of 1157 g/mL at 25 °C, can affect its behavior and performance in analytical procedures .

Result of Action

The primary result of this compound’s action is the accurate identification and quantification of other compounds in TD/GC/MS analysis. By serving as a reference point, it allows for more precise measurements and thus contributes to the reliability and validity of the analysis .

Action Environment

The efficacy and stability of this compound as an internal standard can be influenced by various environmental factors. For instance, temperature can affect its physical properties, and thus its performance in analytical procedures . Therefore, proper storage and handling conditions are essential to maintain its stability and effectiveness .

Safety and Hazards

Chlorobenzene-d5 is flammable and harmful if inhaled . It causes skin irritation and is toxic to aquatic life with long-lasting effects . It should be stored in a well-ventilated place away from light and moisture .

Future Directions

Chlorobenzene-d5 pollution in soil and groundwater (CBsPSG) remains a serious global problem in the twenty-first century . Microbial, bioavailability, and remediation technologies are research hotspots in CBsPSG . Microbial degradation dominates the migration of chlorobenzenes in the soil–sediment–water–gas system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorobenzene-d5 can be synthesized through the deuteration of chlorobenzene. One common method involves the use of deuterium oxide (D2O) and a platinum on carbon catalyst. The reaction is typically carried out in an inert atmosphere at elevated temperatures. For example, chlorobenzene can be reacted with deuterium oxide in the presence of 10% platinum on carbon at 90°C for 24 hours. The reaction mixture is then cooled, and the catalyst is removed by filtration. The product is extracted using dichloromethane and purified by rotary evaporation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and optimized reaction conditions to ensure maximum yield and isotopic purity. The product is then subjected to rigorous quality control measures to confirm its purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Chlorobenzene-d5 undergoes various chemical reactions, including:

    Substitution Reactions: this compound can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form chlorophenols and other oxidized derivatives.

    Reduction Reactions: this compound can be reduced to form benzene-d5 and other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.

    Reduction: Catalysts like palladium on carbon and reagents such as hydrogen gas are employed.

Major Products

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene-d5: Similar to chlorobenzene-d5 but with a bromine atom instead of chlorine.

    Toluene-d8: A deuterated derivative of toluene with eight deuterium atoms.

    Chloroform-d: A deuterated derivative of chloroform with one deuterium atom.

Uniqueness

This compound is unique due to its specific deuteration pattern and its utility in NMR spectroscopy. Compared to other deuterated compounds, this compound offers distinct advantages in terms of spectral resolution and isotopic purity, making it a preferred choice for various analytical applications .

Properties

IUPAC Name

1-chloro-2,3,4,5,6-pentadeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPPADPHJFYWMZ-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953233
Record name 1-Chloro(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3114-55-4
Record name Chlorobenzene-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3114-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloro(2H5)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(2H5)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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